

A Comparative Analysis of the Detonation Properties of Triethylene Glycol Dinitrate (TEGDN) Mixtures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylene glycol dinitrate*

Cat. No.: *B090936*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Triethylene glycol dinitrate (TEGDN) is an energetic plasticizer increasingly utilized in propellant and explosive formulations as a less sensitive alternative to nitroglycerin (NG). Its application aims to enhance the safety and handling characteristics of energetic materials without drastically compromising performance. This guide provides a comparative analysis of the detonation properties of various TEGDN mixtures, supported by experimental data, to assist researchers in the formulation and development of advanced energetic materials.

Executive Summary

TEGDN consistently demonstrates a significant reduction in sensitivity to impact and friction in various formulations compared to traditional nitrate esters like nitroglycerin. While pure TEGDN has a considerably lower detonation velocity than NG, its incorporation into explosive mixtures can be tailored to achieve a balance between reduced sensitivity and desired energetic output. This analysis highlights the performance of TEGDN in binary systems and as a component in polymer-bonded explosives (PBXs), providing a quantitative basis for its application.

Comparative Detonation Properties

The following tables summarize the key detonation and sensitivity properties of TEGDN and its mixtures in comparison to other common energetic materials and formulations.

Table 1: Properties of Pure Energetic Plasticizers

Property	TEGDN	Nitroglycerin (NG)
Detonation Velocity (m/s)	~2,000 (when heavily confined)[1]	7,600[1]
Heat of Explosion (kcal/kg)	725[1]	1,616[1]
Impact Sensitivity (BAM Drop Hammer, J)	>65[1]	0.2
Detonation Gas Volume (l/kg)	1,202[1]	782[1]
Density (g/cm ³)	1.335[1]	1.591[1]

Table 2: Detonation Properties of TEGDN-based Propellant Formulations

Due to the limited availability of specific detonation velocity and pressure data for a systematic series of TEGDN-based propellant mixtures in the public domain, a direct numerical comparison is challenging. However, qualitative and sensitivity data from various studies consistently show that replacing NG with TEGDN in double-base propellants leads to a significant decrease in sensitivity. For instance, some studies have noted that TEGDN-based propellant formulations gave no reaction to shape charge jet impacts, a significant improvement over standard formulations.

Table 3: Detonation and Sensitivity Properties of Common Secondary Explosives (for comparison)

Explosive	Abbreviation	Detonation Velocity (m/s)	Test Density (g/cm ³)
Trinitrotoluene	TNT	6,900	1.60[2]
Research Department Explosive	RDX	8,750	1.80
Pentaerythritol Tetranitrate	PETN	8,400	1.77
High Melting Explosive	HMX	9,100	1.90

Experimental Protocols

The data presented in this guide are derived from established experimental methods for characterizing explosive materials. The following are brief descriptions of the key protocols.

Velocity of Detonation (VoD) Measurement

The Velocity of Detonation is a critical performance parameter of an explosive. Several methods are employed for its measurement:

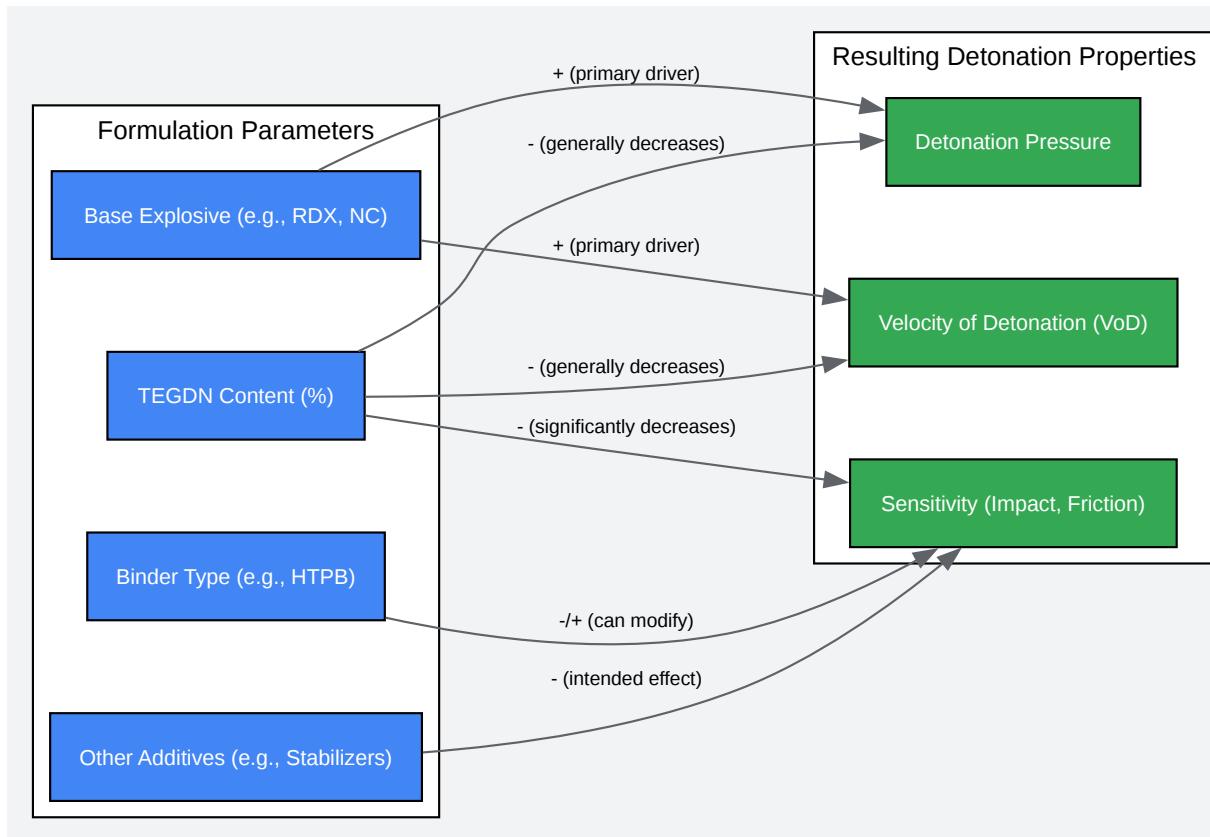
- Dautriche Method: This classic method involves initiating a length of detonating cord of known detonation velocity at two points along a column of the test explosive. The collision point of the two detonation waves in the cord is marked on a lead plate, and the VoD of the test explosive is calculated based on the geometry of the setup and the known velocity of the detonating cord.
- Rate Stick Test: A cylindrical charge of the explosive, known as a "rate stick," is initiated at one end. A series of probes (e.g., ionization pins, fiber optic pins) are placed at precise intervals along the length of the charge. The time it takes for the detonation wave to travel between the probes is measured electronically, allowing for the calculation of the detonation velocity.
- Optical Methods: High-speed cameras are used to capture the propagation of the detonation wave along the explosive charge. The velocity is determined by analyzing the distance the

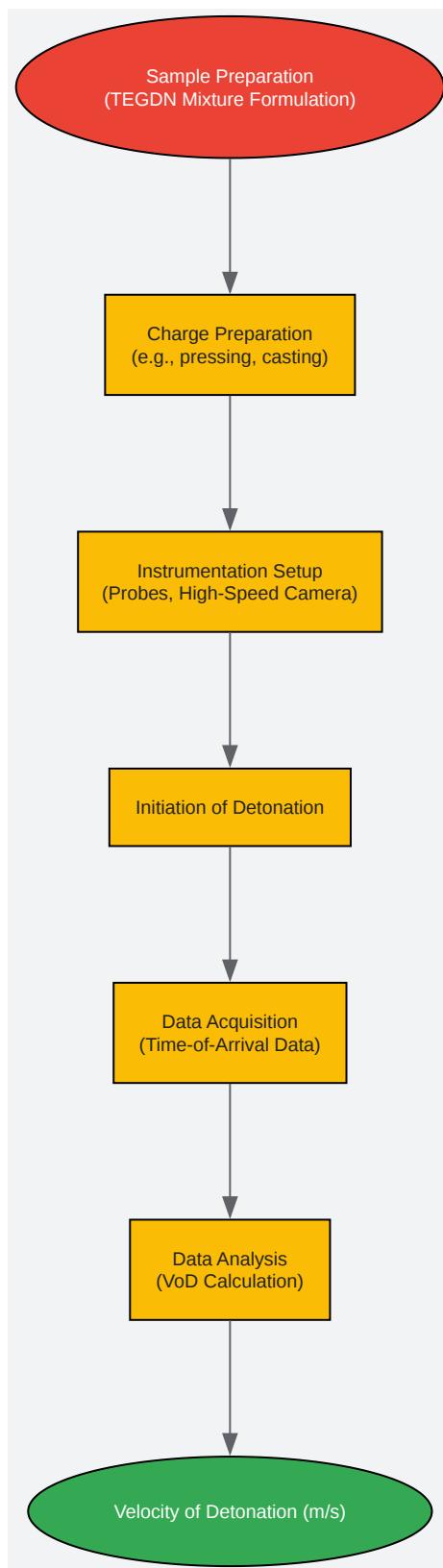
wave travels over a sequence of frames with known time intervals.

Impact Sensitivity Testing

Impact sensitivity tests assess the response of an explosive to a sudden impact.

- BAM Drop Hammer Test: A specified weight is dropped from a certain height onto a sample of the explosive material placed on an anvil. The test is repeated at various heights to determine the height at which there is a 50% probability of causing an explosion (H₅₀). A higher H₅₀ value indicates lower sensitivity. The energy of the impact is reported in Joules (J).


Friction Sensitivity Testing


Friction sensitivity tests evaluate the susceptibility of an explosive to initiation by friction.

- BAM Friction Apparatus: A sample of the explosive is subjected to a frictional force between a stationary porcelain pin and a moving porcelain plate under a specified load. The test is repeated with increasing loads to determine the load at which initiation occurs.

Logical Relationships and Experimental Workflows

The following diagrams illustrate key relationships and workflows in the study of TEGDN mixtures.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. imemg.org [imemg.org]
- 2. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Detonation Properties of Triethylene Glycol Dinitrate (TEGDN) Mixtures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090936#comparative-analysis-of-the-detonation-properties-of-tegdn-mixtures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com